molecular formula C8H10N2O3 B2717927 (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate CAS No. 866150-65-4

(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate

Cat. No.: B2717927
CAS No.: 866150-65-4
M. Wt: 182.179
InChI Key: MUEMBLAHSGVJRS-POHAHGRESA-N
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Description

(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structure, which includes a furan ring and a carbamate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate typically involves the reaction of furan derivatives with appropriate amines and carbamates. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in acidic media, followed by dehydration . Another method is the Feist-Benary synthesis, which involves the reaction between an α-haloketone and a β-dicarbonyl compound .

Industrial Production Methods

Industrial production of furan derivatives often involves the catalytic dehydration of pentoses derived from biomass feedstock, such as oat hulls . This process is environmentally friendly and sustainable, making it a preferred method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2-carboxaldehyde, furan-2-ol, and various substituted furan derivatives .

Mechanism of Action

The mechanism of action of (Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets, thereby modulating their activity. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[1-(furan-2-yl)ethylidene]amino N-methylcarbamate is unique due to its specific structure, which combines a furan ring with a carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-6(7-4-3-5-12-7)10-13-8(11)9-2/h3-5H,1-2H3,(H,9,11)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEMBLAHSGVJRS-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)NC)/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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